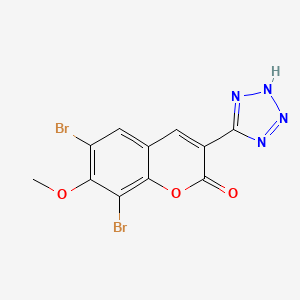
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromenone ring.
Methoxylation: Introduction of a methoxy group at the 7 position.
Tetrazole Formation: Formation of the tetrazole ring at the 3 position through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition: Inhibiting the activity of specific enzymes.
Activation: Activating certain receptors or signaling pathways.
Binding: Binding to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-7-methoxy-2H-chromen-2-one: Lacks the tetrazole ring.
7-Methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine atoms.
6,8-Dibromo-2H-chromen-2-one: Lacks both the methoxy group and the tetrazole ring.
Uniqueness
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the presence of both bromine atoms and the tetrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H6Br2N4O3 |
|---|---|
Molecular Weight |
402.00 g/mol |
IUPAC Name |
6,8-dibromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H6Br2N4O3/c1-19-9-6(12)3-4-2-5(10-14-16-17-15-10)11(18)20-8(4)7(9)13/h2-3H,1H3,(H,14,15,16,17) |
InChI Key |
NAGQXCSFWPAMNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1Br)C3=NNN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


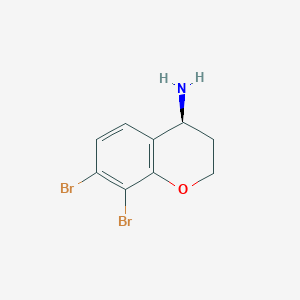



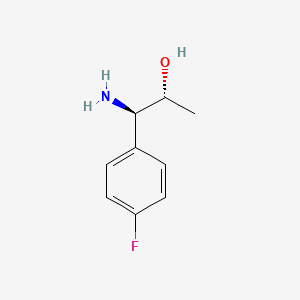

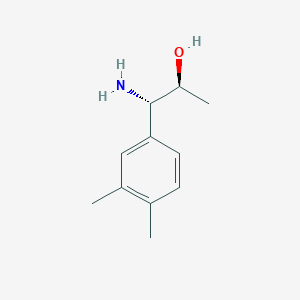
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)

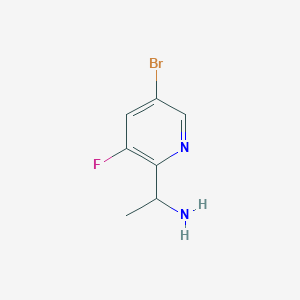
![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B13047674.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)
![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
